molecular formula C13H18F2NO5P B2581742 Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate CAS No. 165613-45-6

Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate

Cat. No. B2581742
CAS RN: 165613-45-6
M. Wt: 337.26
InChI Key: ZSSKCNCLDNITJE-GFCCVEGCSA-N
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Description

Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate, commonly known as DFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the nervous system.

Scientific Research Applications

1. Synthesis and Medicinal Research

Diethyl (1,1-difluoro-3-nitro-2-phenylpropyl)phosphonate and its derivatives play a significant role in the field of organic synthesis, particularly in the formation of structurally diverse β-hydroxy-α,α-difluorophosphonates. These compounds are of interest in medicinal research due to their unique properties. A notable example is the difluoromethylenation of ketones using diethyl (difluoro(trimethylsilyl)methyl)phosphonate, mediated by 18-crown-6 and KOAc, which facilitates the synthesis of these β-hydroxy-α,α-difluorophosphonates (Wang, Cao, & Zhou, 2016).

2. Anticorrosion Properties

Another significant application of this class of compounds is in the field of corrosion inhibition. For instance, diethyl (phenylamino) methyl phosphonate derivatives have been synthesized and studied for their effectiveness as corrosion inhibitors. These compounds, including Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP), have shown promising results in protecting metal surfaces against corrosion in acidic environments. Their efficiency is further supported by both experimental and theoretical methods, including density functional theory (DFT) and molecular dynamics simulations (Moumeni et al., 2020).

3. Synthesis of Phosphate Analogs

These phosphonate compounds have also been utilized in the synthesis of phosphate analogs. For example, the first synthesis of diethyl glycosamine-1-difluoromethylphosphate, a phosphate mimic, was achieved using diethyl 2-nitro-glycosides-β-1-difluoromethylphosphonate derived from Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals. This represents a significant step in creating phosphate analogs, which are crucial in various biochemical processes (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

properties

IUPAC Name

[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2NO5P/c1-3-20-22(19,21-4-2)13(14,15)12(10-16(17)18)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKCNCLDNITJE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=CC=C1)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=CC=C1)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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